molecular formula C9H21BrO6P2 B2460622 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane CAS No. 28845-79-6

1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane

Cat. No.: B2460622
CAS No.: 28845-79-6
M. Wt: 367.113
InChI Key: QAWDODRNXNBWNT-UHFFFAOYSA-N
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Description

1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane is a complex organophosphorus compound It is characterized by the presence of bromine, ethoxy, and phosphoryl groups within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane typically involves the reaction of diethyl phosphite with bromoacetaldehyde diethyl acetal under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate esters.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and various substituted phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in drug development.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler organophosphorus compound used in similar synthetic applications.

    Bromoacetaldehyde diethyl acetal: A precursor in the synthesis of 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane.

    Phosphonate esters: Compounds with similar functional groups and reactivity.

Uniqueness

This compound is unique due to its specific combination of bromine, ethoxy, and phosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[[bromo(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWDODRNXNBWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(P(=O)(OCC)OCC)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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